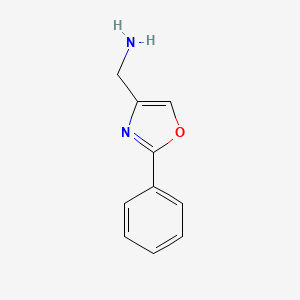

(2-Phenyloxazol-4-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(2-phenyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFPQIRGGHIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649890 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-90-9 | |

| Record name | 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyloxazol 4 Yl Methanamine and Its Derivatives

Direct Synthetic Routes to (2-Phenyloxazol-4-yl)methanamine

Direct synthesis methods aim to construct the this compound structure in a streamlined fashion. These approaches are often designed to incorporate the key aminomethyl functionality during the primary ring-forming steps.

The Hantzsch oxazole (B20620) synthesis is a classical method for forming the oxazole ring, typically involving the reaction of an α-haloketone with a primary amide. While not as common as the Hantzsch pyridine (B92270) synthesis, this method provides a foundational approach to oxazole derivatives. The reaction proceeds by initial N-acylation of the α-haloketone by the amide, followed by an intramolecular cyclization and dehydration to yield the oxazole ring.

To apply this to the synthesis of this compound, a strategic selection of starting materials is required. The synthesis would theoretically involve the reaction between benzamide (B126) and an α-haloketone bearing a protected amine functionality, such as 1-halo-3-(phthalimido)acetone. Following the formation of the N-(3-haloacetonyl)benzamide intermediate, subsequent intramolecular cyclization would yield N-((2-phenyloxazol-4-yl)methyl)phthalimide. The final deprotection step, typically via hydrazinolysis, would then liberate the desired this compound. The success of this route is contingent on the stability of the protected amine group under the reaction conditions.

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation common with other amination methods. masterorganicchemistry.comkhanacademy.orglibretexts.org This reaction utilizes the phthalimide (B116566) anion as a surrogate for an ammonia (B1221849) anion (NH₂⁻). wikipedia.org

The synthesis of this compound via this method begins with the preparation of a suitable precursor, 4-(halomethyl)-2-phenyloxazole. This precursor is then treated with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide in an SN2 reaction to form N-((2-phenyloxazol-4-yl)methyl)phthalimide. masterorganicchemistry.comlibretexts.org The final and crucial step is the liberation of the primary amine from the phthalimide intermediate. This is typically achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which results in the formation of the desired primary amine along with a stable phthalhydrazide (B32825) precipitate that can be easily filtered off. masterorganicchemistry.comwikipedia.org Alternatively, acidic hydrolysis can be employed to cleave the phthalimide group. masterorganicchemistry.compatsnap.com This multi-step process provides a reliable pathway to primary amines like this compound. khanacademy.orgdoubtnut.com

Table 1: Key Steps in the Gabriel Synthesis of this compound

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Phthalimide | Base (e.g., KOH) | Potassium Phthalimide | Generation of the nucleophile. masterorganicchemistry.com |

| 2 | Potassium Phthalimide, 4-(Halomethyl)-2-phenyloxazole | - | N-((2-phenyloxazol-4-yl)methyl)phthalimide | SN2 alkylation to form the C-N bond. libretexts.org |

| 3 | N-((2-phenyloxazol-4-yl)methyl)phthalimide | Hydrazine (N₂H₄) or Acid (H₃O⁺) | This compound | Liberation of the primary amine. masterorganicchemistry.comwikipedia.org |

This table is interactive. You can sort and filter the data.

The Van Leusen oxazole synthesis is a powerful one-pot reaction that typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.orgwikipedia.org The reaction mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of toluenesulfinic acid to form the oxazole ring. nih.govorganic-chemistry.org

To synthesize a 4-substituted oxazole such as this compound, modifications to the standard Van Leusen protocol are necessary. One approach involves using a substituted TosMIC reagent. While standard TosMIC leads to 5-substitution, employing an aryl-substituted TosMIC reagent can lead to the formation of di-substituted oxazoles. acs.org A more direct strategy for the target molecule would involve a multi-step sequence starting from a precursor aldehyde. For example, the Van Leusen reaction between benzaldehyde (B42025) and a modified isocyanide could yield a 2-phenyl-4-formyloxazole. This aldehyde could then be converted to the desired amine via reductive amination.

Recent advancements have demonstrated the versatility of the Van Leusen synthesis, including its use in synthesizing complex and multi-substituted oxazoles, sometimes under microwave-assisted or ionic liquid conditions. nih.govsciforum.net These modified protocols highlight the potential for adapting the Van Leusen reaction to create a diverse range of oxazole derivatives, including those with functional groups at the 4-position. nih.gov

Table 2: Examples of Van Leusen Oxazole Synthesis

| Aldehyde | Reagent | Conditions | Product Type | Reference |

| Aromatic Aldehydes | TosMIC | Base (e.g., K₂CO₃), Methanol | 5-Aryl-oxazoles | nih.govorganic-chemistry.org |

| (Het)aryl Methyl Alcohols | TosMIC | T3P®–DMSO (in-situ oxidation) | 5-(Het)aryl-oxazoles | nih.gov |

| Aldehydes, Aliphatic Halides | TosMIC | Ionic Liquid | 4,5-Disubstituted oxazoles | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | TosMIC | K₂CO₃, Methanol | 5-(2-chloroquinolin-3-yl)oxazole | nih.gov |

This table is interactive. You can sort and filter the data.

Functionalization Strategies at the Oxazole Ring

An alternative to de novo synthesis involves the modification of a pre-existing 2-phenyloxazole (B1349099) scaffold. These methods leverage modern synthetic techniques to introduce functionality at specific positions on the heterocyclic ring.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores. rsc.org This approach avoids the need for pre-functionalized substrates (like halo- or organometallic derivatives) by directly converting a C-H bond into a C-C or C-heteroatom bond. Transition metals, particularly rhodium, ruthenium, and palladium, are often employed as catalysts for these transformations. researchgate.netchemscene.com

For 2-phenyloxazole, C-H activation can occur at several positions. Studies on the dearomative cycloaddition of oxazoles have shown that the C5-position is often the most electronically favored site for radical addition due to having the highest spin population in the triplet excited state. acs.org Rhodium-catalyzed C-H activation, often guided by a directing group, can provide high regioselectivity. core.ac.ukyoutube.com To synthesize derivatives of this compound, a C-H functionalization strategy could be envisioned in two steps. First, a C-H bond at the C4 or C5 position of 2-phenyloxazole could be activated to introduce a functional handle, such as an acyl or halo group. For example, rhodium(III)-catalyzed C-H acylmethylation has been demonstrated for other heterocycles like 2H-indazoles. researchgate.net This handle could then be chemically transformed into the desired aminomethyl group through subsequent reduction and amination steps.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. arkat-usa.org Reactions such as the Suzuki, Heck, and Stille couplings are frequently used to functionalize heterocyclic rings. nih.govignited.in

To apply this to the 2-phenyloxazole system, a halogenated precursor, such as 4-bromo- or 4-iodo-2-phenyloxazole, is typically required. This precursor can then be coupled with a wide variety of partners.

Suzuki Coupling: This reaction involves the coupling of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds. nih.gov To create derivatives, 4-bromo-2-phenyloxazole (B1590282) could be coupled with various arylboronic acids to yield 4-aryl-2-phenyloxazoles. ignited.in To approach the target molecule, one could potentially use a boronic ester containing a protected aminomethyl group.

Heck Coupling: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.govresearchgate.net Using 4-bromo-2-phenyloxazole, this reaction could introduce various vinyl groups at the 4-position. These vinyl groups could then serve as synthetic handles for further elaboration into the aminomethyl functionality.

These cross-coupling strategies offer a modular approach, allowing for the synthesis of a large library of derivatives from a common halogenated oxazole intermediate. researchgate.netacs.org

Table 3: Examples of Palladium-Mediated Cross-Coupling on Oxazoles

| Oxazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

| 2-Aryl-4-trifloyloxazoles | Aryl/Heteroaryl Boronic Acids | Pd Catalyst (Microwave-assisted) | Suzuki | 2,4-Diaryl-oxazoles | ignited.innih.gov |

| 4-Trifloyloxazole | Terminal Alkynes | Pd Catalyst | Stille/Negishi | 4-Alkynyl-oxazoles | nih.gov |

| 4-Substituted Oxazole | Aryl Bromide | Pd(PPh₃)₄ / CuI | Direct Arylation | 2,4-Disubstituted Oxazoles | ijpsonline.com |

| Aryl Bromides | Styrene | Pd(OAc)₂ / NHC Ligand | Heck | Substituted Styrenes | nih.gov |

This table is interactive. You can sort and filter the data.

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have become a important method for the synthesis of oxazole rings, which form the core of this compound. These reactions offer an efficient and versatile approach to forming carbon-heteroatom and carbon-carbon bonds necessary for constructing the oxazole nucleus.

One notable application of copper catalysis is in the intramolecular cyclization of functionalized enamides, which serves as a key step in a two-step synthesis of 2-phenyl-4,5-substituted oxazoles. nih.gov This method involves the nucleophilic ring-opening of 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors by various nucleophiles, followed by a copper-catalyzed cyclization to yield the desired oxazole derivatives. nih.gov The choice of the copper source is often less critical than other reaction parameters, such as the ligand, base, and solvent, which can significantly impact reaction yields and kinetics. acs.org

Furthermore, copper-mediated oxidative cross-coupling reactions have been employed to synthesize fused oxazole-containing derivatives. For instance, the use of copper(II) chloride (CuCl₂) as a catalyst in combination with tert-butyl hydroperoxide (TBHP) as an oxidant enables the functionalization of a C–H bond through a cross-dehydrogenative coupling (CDC) pathway. rsc.org This approach provides access to a variety of oxazole derivatives under mild, room-temperature conditions. rsc.org The development of new ligand systems, such as those based on oxalohydrazide cores, has led to highly active and long-lived copper catalysts for C-O bond formation, achieving high turnover numbers in the synthesis of biaryl ethers. nih.gov

Table 1: Overview of Copper-Mediated Cross-Coupling Reactions for Oxazole Synthesis

| Reaction Type | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Intramolecular Cyclization of Enamides | Copper Catalyst | Two-step synthesis of 2-phenyl-4,5-substituted oxazoles. | nih.gov |

| Oxidative Cross-Coupling | CuCl₂ / TBHP | Cross-dehydrogenative coupling (CDC) pathway at room temperature. | rsc.org |

| C-O Coupling | Copper / Oxalohydrazide Ligands | High turnover numbers for biaryl ether synthesis. | nih.gov |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to produce complex molecules. This approach is characterized by its high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds, making it particularly valuable in medicinal chemistry and drug discovery. beilstein-journals.orgnih.gov

Ugi-Zhu Five-Component Reaction Applications

While direct applications of the Ugi-Zhu five-component reaction for the synthesis of this compound are not explicitly detailed in the provided context, the principles of MCRs, particularly the Ugi reaction, are highly relevant. The Ugi four-component condensation (U-4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. organic-chemistry.org This reaction's versatility allows for a wide range of substitution patterns, making it a powerful tool for creating libraries of compounds for screening purposes. organic-chemistry.org

The Ugi reaction can be integrated into more complex sequences. For example, a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Palladium/Copper has been developed for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process demonstrates the potential for MCRs to rapidly construct complex heterocyclic systems through the formation of multiple new bonds in a single, operationally simple step. rsc.org Such strategies could be adapted for the synthesis of substituted oxazoles by carefully selecting the appropriate starting materials. The development of pseudo-MCRs, where one reactant participates in multiple steps, further expands the scope of these reactions for generating molecular complexity. researchgate.net

Table 2: Comparison of Multi-Component Reaction Strategies

| Reaction Name | Number of Components | Key Product | Relevance to this compound Synthesis |

|---|---|---|---|

| Ugi Four-Component Condensation | 4 | α-Aminoacyl Amide Derivatives | Potential for creating diverse substituted amine precursors. |

| Ugi-Azide/Intramolecular Cyclization | 5 | Tetrazole-Benzofuran Hybrids | Demonstrates the power of MCRs in building complex heterocycles. |

Derivatization of the Aminomethyl Group

The aminomethyl group of this compound is a key functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds with potentially varied biological activities.

Amidation and Alkylation Reactions

Amidation reactions of the primary amine in this compound can be achieved through various standard coupling methods. One common approach involves the reaction of the amine with an acyl chloride. For instance, the synthesis of N-substituted acetamides can be accomplished by first converting a carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride, followed by reaction with the amine. sapub.org

However, the choice of reaction conditions is critical. Attempting amidation by reacting an ester precursor with an amine in hot refluxing glacial acetic acid can lead to hydrolysis of the ester back to the carboxylic acid, preventing the desired amide formation. sapub.org This highlights the importance of selecting appropriate activating agents and reaction conditions to favor amidation over competing side reactions.

Alkylation of the aminomethyl group can introduce various substituents, further diversifying the chemical space around the oxazole core. These reactions typically involve the reaction of the amine with an alkyl halide or other electrophilic species.

Cyclization Reactions with the Aminomethyl Moiety

The aminomethyl group can participate in cyclization reactions to form fused heterocyclic systems. Oxidative cyclization reactions of aminomethyl-substituted biaryls have been investigated as a route to fluorenones. beilstein-journals.org In these reactions, the benzylic amino moiety can be oxidized to form reactive intermediates such as iminium ions or stabilized radicals, which then undergo intramolecular cyclization. beilstein-journals.org The choice of oxidant and solvent can significantly influence the outcome of these reactions. beilstein-journals.org

While these specific examples focus on the formation of fluorenones from biphenyl (B1667301) precursors, the underlying principle of utilizing the aminomethyl group as a nucleophile or after oxidation as an electrophile in intramolecular cyclizations can be applied to the synthesis of various fused ring systems incorporating the this compound scaffold. The Ugi reaction, followed by a cyclization step, is a well-established strategy for synthesizing a variety of heterocyclic structures. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 2 Phenyloxazol 4 Yl Methanamine Analogs

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a robust method for predicting the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For analogs of (2-Phenyloxazol-4-yl)methanamine, DFT is instrumental in elucidating reaction mechanisms and understanding molecular reactivity.

Elucidation of Reaction Mechanisms and Regioselectivity

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For instance, in the synthesis of substituted oxazoles, DFT can predict the most likely course of a reaction, such as a cycloaddition, by calculating the activation energies for different possible routes. rsc.orgrsc.org Studies on related heterocyclic systems have demonstrated that DFT can accurately predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgrsc.org For this compound analogs, this could involve predicting the most favorable site for substitution on the phenyl or oxazole (B20620) ring. The regioselectivity is often governed by the distribution of electron density and the stability of the resulting intermediates, both of which can be effectively modeled using DFT. researchgate.netcardiff.ac.uklibretexts.org For example, the use of zeolite catalysts in electrophilic substitution reactions has been shown to favor para-regioselectivity, a phenomenon that can be rationalized through computational modeling of the transition states within the catalyst's pores. cardiff.ac.uk

Analysis of Molecular Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT provides a suite of conceptual descriptors that quantify different aspects of reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and greater polarizability. nih.gov For analogs of this compound, a lower energy gap would suggest a greater propensity to engage in chemical reactions. nih.govnih.gov

Another critical tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the amino group, highlighting these as potential sites for interaction. nih.gov

Quantum Chemical Calculations

Beyond standard DFT applications, other quantum chemical calculations provide deeper insights into the electronic properties of molecules. These methods can be used to calculate a variety of molecular descriptors that are crucial for understanding and predicting the behavior of this compound analogs.

Global reactivity descriptors derived from quantum chemical calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies and provide a more nuanced understanding than the energy gap alone. For a series of related compounds, these descriptors can be used to rank their reactivity and predict their behavior in different chemical environments. Theoretical studies on similar heterocyclic compounds have shown that these descriptors are invaluable for interpreting their chemical behavior.

| Descriptor | Formula | Significance | Representative Value (a.u.) |

| HOMO Energy | - | Electron-donating ability | -0.25 |

| LUMO Energy | - | Electron-accepting ability | -0.05 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 0.20 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 0.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 0.10 |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 0.1125 |

Note: The values presented in this table are illustrative and represent typical ranges observed for similar heterocyclic compounds in computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists. nih.govresearchgate.net

The process involves calculating a wide range of molecular descriptors for each analog, which can be categorized as constitutional, topological, geometric, and electronic. These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.netnih.gov

Successful QSAR models for oxazole and thiazole (B1198619) derivatives have been reported, often highlighting the importance of specific steric, electronic, and hydrophobic features for activity. nih.govresearchgate.net For instance, a 3D-QSAR study on triazole-bearing compounds with anti-inflammatory activity revealed that hydrogen bond donor features, particularly from an amino group on an oxazole or thiazole moiety, were favorable for activity. nih.gov Such models can guide the design of new, more potent analogs of this compound by indicating which structural modifications are likely to enhance their desired biological effect. mdpi.com

| Descriptor Type | Example Descriptors | Potential Impact on Activity |

| Constitutional | Molecular Weight, Number of N and O atoms | Can influence bioavailability and overall size. |

| Topological | Wiener Index, Kier & Hall Indices | Describe molecular branching and connectivity. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, influencing binding pocket fit. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Govern electrostatic interactions and reactivity with biological targets. |

This table provides examples of descriptor classes and their potential relevance in QSAR studies of this compound analogs.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

For this compound analogs, molecular docking simulations can be used to investigate their potential as inhibitors of various enzymes, such as kinases or acetylcholinesterase. nih.govresearchgate.netphyschemres.orgderpharmachemica.com The process involves generating a three-dimensional model of the analog and placing it into the active site of the target protein. A scoring function then estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Docking studies on related benzimidazole (B57391) and oxadiazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding to their respective targets. nih.govphyschemres.org For example, a study on benzimidazole derivatives as acetylcholinesterase inhibitors showed that the compounds interact mainly with the catalytic site of the enzyme. physchemres.org Similarly, docking simulations of this compound analogs could reveal critical interactions with amino acid residues in a target's active site, providing a rational basis for designing more potent and selective inhibitors. tci-thaijo.orgresearchgate.netnih.govscirp.orgmdpi.com

| Target Protein | Potential Interactions | Key Amino Acid Residues (Illustrative) | Predicted Docking Score (kcal/mol) |

| Kinase | Hydrogen bonding with backbone, hydrophobic interactions in the ATP-binding pocket. | Asp, Phe, Gly, Leu | -8.5 to -10.0 |

| Acetylcholinesterase | π-π stacking with aromatic residues, hydrogen bonding with the catalytic triad. | Trp, Tyr, Ser, His | -9.0 to -11.5 |

Note: The docking scores and interacting residues are representative examples based on studies of similar heterocyclic inhibitors and are for illustrative purposes only.

Biological Activities and Medicinal Chemistry of 2 Phenyloxazol 4 Yl Methanamine Derivatives

Pharmaceutical Development and Drug Discovery Contexts

The 2-phenyloxazole (B1349099) structure is considered a "privileged scaffold" in drug discovery. nih.govresearcher.lifenih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutic agents. The inherent properties of the oxazole (B20620) ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it a valuable component in the design of new drugs. nih.gov

The (2-Phenyloxazol-4-yl)methanamine scaffold and its derivatives have been explored in various therapeutic contexts, demonstrating the versatility of this chemical class. The core structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability makes it an attractive candidate for the development of targeted therapies.

Anti-Cancer Research

The 2-phenyloxazole moiety has been incorporated into various molecules with demonstrated anti-cancer properties. While specific research on the direct anti-cancer activity of this compound is not extensively detailed in publicly available literature, the broader class of 2-phenyloxazole derivatives has shown promise in this area.

Activity against Specific Cancer Cell Lines (e.g., Androgen Receptor-Positive Breast Cancer)

Research into the anti-cancer effects of 2-phenyloxazole derivatives has included their evaluation against various cancer cell lines. For instance, certain 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown cytotoxicity against both androgen-dependent and androgen-independent human prostate cancer cell lines. nih.gov Specifically, the meta-substituted 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione displayed potent cytotoxicity on the androgen-dependent LNCaP prostate cancer cell line. nih.gov

While direct evidence for the activity of this compound against androgen receptor-positive breast cancer is not specified, the activity of related structures in other hormone-dependent cancers suggests a potential avenue for future investigation. The estrogen receptor α (ERα) is a key target in breast cancer, and novel isoxazole (B147169) derivatives have been designed to target this receptor. nih.gov

Inhibition of Cellular Pathways (e.g., mTORC1)

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. nih.gov The inhibition of mTOR, particularly the mTORC1 complex, is a key strategy in cancer therapy. nih.gov While the direct inhibition of mTORC1 by this compound has not been explicitly demonstrated, the broader class of heterocyclic compounds is actively being investigated for this purpose. The mTORC1 pathway is known to be activated in many types of cancer, and its inhibition can lead to the downregulation of protein synthesis and cell cycle progression. nih.gov

Neuropharmacological Investigations

The 2-phenyloxazole scaffold has been identified as a promising framework for the development of agents targeting the central nervous system. A notable area of investigation is its role in the inhibition of monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters.

Derivatives of 2-phenyloxazole-4-carboxamide have been designed and synthesized as selective inhibitors of human monoamine oxidase B (MAO-B). These compounds have shown competitive inhibition with good selectivity for the MAO-B isoform.

Anti-Infective Activities

A significant area of research for 2-phenyloxazole derivatives has been in the field of anti-infective agents, particularly against protozoan parasites.

Antiprotozoal Efficacy (e.g., Giardia lamblia, Trichomonas vaginalis)

Several studies have highlighted the potent in vitro activity of 2-amino-4-phenyloxazole derivatives against the protozoan parasites Giardia lamblia and Trichomonas vaginalis, which are responsible for giardiasis and trichomoniasis, respectively. researchgate.netbioline.org.brajol.info

A series of 2-amino-4-(p-substituted phenyl)-oxazoles were synthesized and evaluated for their antiprotozoal activity. researchgate.netbioline.org.brajol.info The results demonstrated that specific substitutions on the phenyl ring significantly influenced the efficacy of the compounds against these parasites.

The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole, which exhibited a 50% inhibitory concentration (IC50) of 1.17 µM. researchgate.netbioline.org.brajol.info For T. vaginalis, the highest activity was observed with 2-amino-4-(p-bromophenyl)-oxazole, showing an IC50 of 1.89 µM. researchgate.netbioline.org.brajol.info Notably, the antigiardial activity of 2-amino-4-(p-benzoyloxyphenyl)oxazole was found to be higher than that of the commonly used drug, metronidazole. bioline.org.br

Table 1: Antiprotozoal Activity of 2-Amino-4-(p-substituted phenyl)-oxazole Derivatives

| Compound | Substituent (p-position) | IC50 against G. lamblia (µM) researchgate.netbioline.org.br | IC50 against T. vaginalis (µM) researchgate.net |

|---|---|---|---|

| 3d | Benzoyloxy | 1.17 | Not specified |

| 3e | Bromo | Not specified | 1.89 |

| 3g | Nitro | 3.55 | Not specified |

| Metronidazole | (Control) | >1.17 | Not specified |

These findings underscore the potential of the 2-amino-4-phenyloxazole scaffold as a source of new and effective antiprotozoal agents. bioline.org.br

Antifungal Research (e.g., SDH Inhibition)

Derivatives of the oxazole family have demonstrated notable antifungal properties. derpharmachemica.com Research has explored their efficacy against a range of fungal pathogens, often revealing mechanisms that disrupt essential cellular processes. d-nb.info

One of the key enzymatic targets for antifungal agents is Succinate (B1194679) Dehydrogenase (SDH), a crucial enzyme complex in both the citric acid cycle and the mitochondrial respiratory chain. acs.org Inhibition of SDH disrupts fungal respiration, leading to cell death. acs.org A series of pyrazol-5-yl-benzamide derivatives incorporating an oxazole group were designed and synthesized as potential SDH inhibitors. acs.orgresearchgate.net

Bioassays of these compounds revealed that many possessed moderate to excellent in vitro antifungal activity against several highly destructive crop pathogenic fungi, including Valsa mali, Sclerotinia sclerotiorum, Alternaria alternata, and Botrytis cinerea. acs.org Notably, some of these derivatives exhibited superior inhibitory activity against S. sclerotiorum compared to the commercial fungicide boscalid. acs.org For instance, compounds C13 and C14 showed significantly lower EC₅₀ values than boscalid, indicating higher potency. acs.org Further studies, including scanning electron microscopy (SEM), evaluation of respiratory metabolism, and SDH enzyme assays, were conducted to confirm that the antifungal mechanism of these derivatives was indeed the inhibition of succinate dehydrogenase. acs.org

**Table 1: Antifungal Activity of Selected this compound Derivatives Against *S. sclerotiorum***

| Compound | EC₅₀ (mg/L) |

|---|---|

| C13 | 0.69 |

| C14 | 0.26 |

| C16 | 0.95 |

| Boscalid | 0.96 |

Data sourced from ACS Publications. acs.org

Insecticidal and Acaricidal Properties

The oxazole and particularly the related oxazoline (B21484) scaffold are integral to a number of compounds with potent insecticidal and acaricidal activities. fao.org Research has led to the development of novel derivatives with significant efficacy against various agricultural pests. acs.org

A series of novel pyrimidinamine derivatives featuring a phenyloxazole moiety were synthesized and evaluated for their bioactivity. researchgate.net These compounds demonstrated remarkable insecticidal and acaricidal effects. researchgate.net Specifically, compound 9o (5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine) showed potent activity against the bean aphid (Aphis fabae), with efficacy superior to the commercial insecticide imidacloprid. researchgate.net Another derivative, 9r (5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine), displayed strong activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). researchgate.net

Similarly, extensive research on 2,4-diphenyl-1,3-oxazoline derivatives has shown excellent acaricidal activity against both the eggs and larvae of Tetranychus cinnabarinus. nih.govacs.org Several of these compounds exhibited LC₅₀ values significantly lower than the commercial acaricide etoxazole. nih.govacs.org For example, the n-propyl ether compound Ic was found to have much better larvicidal (LC₅₀ = 0.0015 mg/L) and ovicidal (LC₅₀ = 0.0008 mg/L) activity than etoxazole. acs.org Some derivatives also showed good insecticidal activity against pests like the oriental armyworm and diamondback moth. fao.orgnih.govacs.org The mechanism for some of these acaricidal oxazolines is believed to involve the inhibition of chitin (B13524) synthase, a crucial enzyme for mite development. nih.gov

Table 2: Acaricidal and Insecticidal Activity of Selected Oxazole/Oxazoline Derivatives

| Compound | Pest Species | Activity (LC₅₀) | Reference Compound | Activity (LC₅₀) |

|---|---|---|---|---|

| 9o | Aphis fabae | 0.42 mg/L | Imidacloprid | 0.51 mg/L |

| 9r | Tetranychus cinnabarinus | 4.27 mg/L | Spirotetramat | 2.27 mg/L |

| Compound 2 (Thioether) | T. cinnabarinus (egg) | 0.0003 mg/L | Etoxazole | 0.0089 mg/L |

| Compound Ic (Ether) | T. cinnabarinus (larva) | 0.0015 mg/L | Etoxazole | 0.0145 mg/L |

Data sourced from ResearchGate and ACS Publications. researchgate.netnih.govacs.org

Enzyme Modulation and Receptor Binding Studies

The biological effects of this compound derivatives are rooted in their ability to interact with and modulate the activity of specific enzymes and receptors. researchgate.net

Investigation of Enzyme Inhibition Mechanisms

The mechanisms by which these compounds inhibit enzymes are varied and have been a focus of detailed investigation. For the antifungal pyrazol-5-yl-benzamide derivatives that target SDH, mechanism studies confirmed that they disrupt the mitochondrial respiratory chain, which is consistent with SDH inhibition. acs.org

In the context of tyrosinase inhibition, kinetic studies using Lineweaver-Burk plots have been employed to determine the mode of action. nih.gov For example, certain 2-phenylbenzo[d]oxazole derivatives featuring a resorcinol (B1680541) structure were identified as potent tyrosinase inhibitors. nih.gov Kinetic analysis revealed that these compounds act via different inhibition mechanisms. nih.gov Other studies on different heterocyclic inhibitors have identified competitive, non-competitive, and mixed-type inhibition of tyrosinase, highlighting the diverse ways ligands can interact with the enzyme's active site or allosteric sites. nih.govnih.gov

Ligand-Receptor Interaction Profiling

Molecular docking simulations are a powerful tool for visualizing and understanding the interactions between a ligand and its target protein at the molecular level. nih.gov Such studies have been crucial in elucidating the binding modes of oxazole derivatives.

For 2-phenylbenzo[d]oxazole derivatives acting as tyrosinase inhibitors, docking simulations indicated that the resorcinol moiety plays a key role in binding to the enzyme's active site through a combination of hydrophobic interactions and hydrogen bonds. nih.gov In the case of SDH inhibitors, docking analysis helped to visualize how the pyrazol-5-yl-benzamide compounds fit into the enzyme's binding pocket. acs.org

In a different therapeutic area, the binding mode of an oxadiazole derivative (compound 20x ) that potently inhibits glycogen (B147801) synthase kinase-3β (GSK-3β) was definitively determined by obtaining an X-ray co-crystal structure of the inhibitor bound to the enzyme. nih.gov This provided high-resolution insight into the precise interactions governing the ligand-receptor complex. nih.gov

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents designed to treat hyperpigmentation disorders and for use in skin-lightening cosmetics. nih.govnih.gov Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold have been investigated as novel tyrosinase inhibitors. nih.gov

Among a series of synthesized compounds, those featuring a resorcinol structure (a 1,3-dihydroxybenzene moiety) on the phenyl ring displayed significantly stronger inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. nih.gov One derivative, compound 3 , exhibited a nanomolar IC₅₀ value of 0.51 μM. nih.gov These compounds were also shown to effectively inhibit tyrosinase activity and melanin production in B16F10 melanoma cells in a concentration-dependent manner. nih.gov

Table 3: Mushroom Tyrosinase Inhibition by 2-Phenylbenzo[d]oxazole Derivatives

| Compound | Substituent on Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 3 | 2,4-dihydroxy (Resorcinol) | 0.51 |

| 8 | 3,4-dihydroxy (Catechol) | 1.87 |

| 13 | 2,5-dihydroxy (Hydroquinone) | 2.51 |

| Kojic Acid | - | 14.33 |

Data sourced from ACS Publications. nih.gov

Structure-Activity Relationship (SAR) Exploration

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and pesticide development, as it guides the design of more potent and selective molecules. tandfonline.com For derivatives of this compound, SAR studies have revealed key structural features that govern their biological activities. researchgate.netnih.gov

For Antifungal Activity: In the series of pyrazol-5-yl-benzamide SDH inhibitors, the type and position of substituents on the terminal phenyl ring significantly influenced antifungal potency. acs.org This highlights the importance of the peripheral structural elements in optimizing the interaction with the target enzyme.

For Insecticidal/Acaricidal Activity: SAR studies of 2,4-diphenyl-1,3-oxazoline acaricides have shown that substitution at the ortho-positions of the 2-phenyl group with halogens is important for ovicidal activity. fao.org Furthermore, hydrophobic substituents at the para-position of the 4-phenyl group were found to enhance acaricidal activity and induce insecticidal properties. fao.org For the pyrimidinamine derivatives, optimization of the substituents on both the pyrimidine (B1678525) and the phenyloxazole rings was shown to be critical for modulating insecticidal and acaricidal potency. researchgate.net

For Tyrosinase Inhibition: In the 2-phenylbenzo[d]oxazole series, the presence and position of hydroxyl groups on the phenyl ring are paramount for tyrosinase inhibition. nih.gov Compounds with a resorcinol (2,4-dihydroxy) structure were found to be the most potent, suggesting that this specific substitution pattern provides the optimal geometry and electronic properties for binding to the tyrosinase active site. nih.gov

These systematic SAR studies provide a rational basis for the future design and synthesis of novel oxazole-based derivatives with enhanced biological profiles. tandfonline.comnih.gov

Impact of Substituent Modifications on Biological Potency

The biological activity of derivatives based on the this compound scaffold can be significantly influenced by the nature and position of substituents on both the phenyl ring and the methanamine moiety. Research in this area has demonstrated that even minor chemical alterations can lead to substantial changes in potency and target specificity.

One area where these derivatives have shown promise is in the development of insecticides. Structure-activity relationship (SAR) studies have revealed key insights into the chemical features necessary for biological activity. For instance, the amine group in the methanamine linker plays a crucial role. When the nitrogen atom (amine) is replaced with an oxygen atom, a notable decrease in insecticidal activity is observed. This suggests that the amine is a critical pharmacophoric element, likely involved in essential interactions with the biological target.

Furthermore, modifications to the phenyl ring have been explored. The introduction of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. For example, the synthesis of analogs with substituted phenyl rings is a common strategy to explore the chemical space around the core scaffold and to optimize its biological effect.

A study focused on the synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives incorporated the this compound moiety as a key building block. In this context, the primary amine of this compound was further derivatized to form amides, highlighting the utility of this functional group as a handle for introducing further chemical diversity.

| Compound ID | R1 | Ar | X | W | Biological Activity (Mortality % against A. fabae at 12.5 mg/L) |

| I | CH3 | 2-Cl-6-F-Ph | NH | CH | 89.8 |

| II | C2H5 | 2-Cl-6-F-Ph | NH | CH | Not specified |

| III | CH3 | 2,6-di-F-Ph | NH | CH | Not specified |

This table presents a selection of 1H-pyrazole-5-carboxylic acid derivatives incorporating a modified this compound core and their corresponding insecticidal activity. The data indicates that the nature of the substituent on the pyrazole (B372694) ring (R1) and the phenyl ring (Ar) influences the biological potency.

Scaffold Modifications for Enhanced Selectivity

Beyond substituent modifications, alterations to the core this compound scaffold itself represent a key strategy for enhancing selectivity towards specific biological targets. Scaffold hopping, a common technique in medicinal chemistry, involves replacing the central heterocyclic core with a structurally different but functionally similar moiety.

In the context of the this compound framework, a notable example of scaffold modification is the replacement of the oxazole ring with a thiazole (B1198619) ring, yielding (2-phenylthiazol-4-yl)methanamine. nih.gov This bioisosteric replacement of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring can lead to significant changes in the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and hydrogen bonding capacity. These changes, in turn, can influence the compound's pharmacokinetic profile and its selectivity for different biological targets.

Applications in Chemical Biology and Bioimaging

Development of Fluorescent Probes

The design and synthesis of small organic fluorophores are in high demand for cellular sensing and detection due to their non-invasive nature, high accuracy, and biosensitivity. nih.gov Oxazole (B20620) derivatives, including those based on the (2-Phenyloxazol-4-yl)methanamine structure, are at the forefront of this research, offering a tunable framework for creating probes with specific functionalities.

Oxazole Derivatives as Bioimaging Agents

The inherent fluorescence of many oxazole derivatives makes them excellent candidates for bioimaging applications. rsc.org Their utility stems from the ability to modify their structure to enhance fluorescence properties and introduce specific targeting moieties. For instance, the synthesis of highly substituted oxazole derivatives has been shown to yield compounds with excellent photophysical properties suitable for cellular imaging. nih.gov These synthetic manipulations allow for the fine-tuning of the fluorophore's emission and absorption wavelengths, a critical aspect in designing probes for multicolor imaging experiments. The versatility of the oxazole scaffold allows for the creation of a diverse library of fluorescent probes with varied characteristics. nih.gov

Organelle-Targeted Fluorescent Probes (OTFPs)

A key application of oxazole-based fluorophores is in the development of organelle-targeted fluorescent probes (OTFPs). nih.govresearchgate.net By incorporating specific functional groups onto the oxazole scaffold, researchers can direct these probes to localize within specific intracellular organelles such as mitochondria and lysosomes. nih.govresearchgate.net The design of these probes often relies on the physicochemical properties of the target organelle. For example, the negative membrane potential of mitochondria attracts cationic lipophilic molecules, while the acidic environment of lysosomes can trap weakly basic compounds. nih.gov

The modification of the this compound core with appropriate organelle-specific targeting groups can transform these molecules into potent tools for studying organelle function and dynamics in living cells. nih.govrsc.org This targeted approach allows for the visualization of specific cellular compartments with high fidelity, providing insights into their role in cellular health and disease. nih.gov

Nucleic Acid Probes and Hybridization Detection

Oxazole derivatives have also proven valuable in the development of fluorescent probes for detecting specific nucleic acid sequences. nih.govoup.com One notable example is the use of oxazole yellow (YO), a benzoxazole (B165842) derivative, linked to an oligonucleotide. nih.govoup.comperiodikos.com.br This type of probe exhibits a significant increase in fluorescence upon hybridization with its complementary DNA or RNA target. nih.govoup.com This "light-up" property is highly desirable for homogeneous assays, as it eliminates the need for separation steps to remove unbound probes. oup.com

The principle behind this application is the intercalation of the oxazole dye into the double-stranded nucleic acid, which restricts its molecular rotation and leads to a dramatic enhancement of its fluorescence. oup.com This strategy has been successfully employed for the real-time monitoring of in vitro transcription. nih.govoup.com The this compound scaffold could potentially be adapted for similar purposes by attaching it to an oligonucleotide, creating a sequence-specific probe for nucleic acid detection. Furthermore, some oxazole derivatives have been investigated for their ability to bind to and stabilize G-quadruplex structures, which are of significant interest in cancer research. acs.org

Photophysical Properties of Oxazole Fluorophores

The utility of oxazole derivatives as fluorescent probes is fundamentally linked to their photophysical properties. These properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, can be modulated by altering the substituents on the oxazole ring. nih.govnih.gov For instance, extending the conjugation length of the molecule typically leads to a red shift in both the absorption and emission spectra. nih.gov

Some oxazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that results in a large Stokes shift, which is advantageous for bioimaging as it minimizes self-quenching and background fluorescence. rsc.org The photophysical characteristics of these fluorophores are also often sensitive to their local environment, such as solvent polarity and viscosity, a property that can be exploited to develop probes that report on specific cellular microenvironments. periodikos.com.br

Table 1: Representative Photophysical Properties of Oxazole-Based Fluorophores

| Feature | Typical Range/Value | Significance in Bioimaging |

| Excitation Wavelength (λex) | 350 - 500 nm | Determines the light source needed to excite the probe. |

| Emission Wavelength (λem) | 450 - 600 nm | Dictates the color of the fluorescence observed. |

| Quantum Yield (Φ) | 0.1 - 0.9 | A measure of the probe's brightness. |

| Stokes Shift | 50 - 150 nm | A larger Stokes shift reduces signal overlap and background. |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates how strongly the probe absorbs light at a given wavelength. |

Note: The values in this table are representative and can vary significantly depending on the specific chemical structure and environment.

Design of Chemical Tools for Biological Systems

The this compound scaffold serves as a versatile building block for the creation of sophisticated chemical tools to probe biological systems. nih.gov The synthesis of such tools often involves a modular approach, where the core oxazole fluorophore is functionalized with different reactive groups or targeting ligands. nih.gov

Recent advances in synthetic organic chemistry have provided efficient methods for the regioselective functionalization of the oxazole ring, allowing for the precise installation of desired chemical handles. nih.gov For example, dearomative cycloaddition reactions of oxazoles with alkenes can generate novel three-dimensional molecular scaffolds with potential applications in drug discovery. acs.org Furthermore, silver-catalyzed intramolecular cyclization and ring-opening reactions of oxazoles provide pathways to other important heterocyclic cores like isoquinolones. acs.org

By combining the favorable photophysical properties of the oxazole core with the principles of rational design, it is possible to develop a wide array of chemical probes. These tools can be designed to respond to specific analytes, enzyme activities, or changes in the cellular environment, thereby enabling researchers to dissect complex biological pathways with high spatial and temporal resolution. The development of such probes based on the this compound framework holds significant promise for advancing our understanding of biology and disease.

Q & A

Q. What are the common synthetic routes for (2-Phenyloxazol-4-yl)methanamine?

The compound is typically synthesized via cyclization reactions involving substituted phenyl precursors. For example, a reported method involves reacting 2-phenyloxazole-4-carbaldehyde with ammonium acetate under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol. Characterization by -NMR (δ 4.01 ppm for CH2, 8.29 ppm for oxazole-H) and LC-MS ([M+1] at m/z 175) confirms the structure .

Q. How is this compound characterized using spectroscopic methods?

-NMR in DMSO-d6 reveals distinct signals: a singlet at δ 4.01 ppm (CH2NH2), aromatic protons between δ 7.56–8.02 ppm, and a broad singlet at δ 8.58 ppm (NH2). LC-MS shows a molecular ion peak at m/z 175 ([M+1]). Elemental analysis (e.g., C: 68.99%, H: 5.84%, N: 15.98%) further validates purity .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS Hazard Category 4 (oral toxicity) and Category 2 (skin/eye irritation). Use personal protective equipment (PPE), including gloves and goggles. Store in a dark, inert atmosphere at room temperature. Dispose of waste via certified chemical disposal services .

Q. What are the solubility properties of this compound in common solvents?

While direct data for this compound is limited, structurally similar methanamine derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water. Solubility can be experimentally determined via gravimetric analysis or HPLC .

Q. What are the typical applications of this compound in chemical research?

It serves as a key intermediate in synthesizing heterocyclic pharmaceuticals and agrochemicals. Its oxazole moiety is valuable in designing ligands for biological targets, such as enzyme inhibitors or receptor modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimize reductive amination by varying catalysts (e.g., switch NaBH3CN to BH3·THF) or reaction time. Monitor pH (6.5–7.5) to balance imine formation and reduction efficiency. Use high-throughput screening to identify ideal solvent systems (e.g., methanol/THF mixtures) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies at pH 3–10 (buffered solutions) and temperatures (4°C to 40°C) can be conducted using HPLC-UV. Oxazole rings are generally stable under acidic conditions but may degrade in strong bases. Store samples at ≤ -20°C for long-term stability .

Q. How to address contradictions in reported solubility or reactivity data?

Cross-validate experimental protocols (e.g., shake-flask vs. HPLC solubility methods). For reactivity discrepancies, compare substituent effects using analogues (e.g., 4-thiazole vs. oxazole derivatives). Apply multivariate analysis to isolate variables like solvent polarity or steric hindrance .

Q. What computational methods predict interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like GPCRs or kinases. Use databases (PISTACHIO, REAXYS) to predict metabolic pathways or regioselectivity in substitution reactions .

Q. What strategies resolve regioselectivity challenges in substitution reactions involving the oxazole ring?

Introduce directing groups (e.g., nitro or methoxy) to control electrophilic substitution sites. Alternatively, employ transition-metal catalysts (Pd or Cu) for cross-coupling at the C5 position of the oxazole. Monitor regioselectivity via -NMR or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。